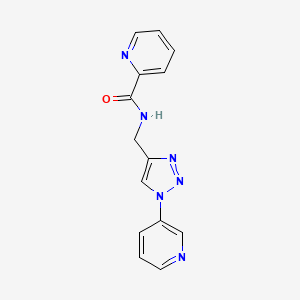

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)picolinamide

Description

Properties

IUPAC Name |

N-[(1-pyridin-3-yltriazol-4-yl)methyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O/c21-14(13-5-1-2-7-16-13)17-8-11-10-20(19-18-11)12-4-3-6-15-9-12/h1-7,9-10H,8H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZTZPKYMGSRKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)picolinamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.

Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction.

Formation of the Picolinamide Moiety: This step involves the reaction of picolinic acid with an amine to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and triazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)picolinamide has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has been investigated for its anticancer properties. Research indicates that derivatives of triazole-picolinamide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have focused on its effects on breast cancer cells, where it demonstrated promising results in reducing cell viability .

Neuropharmacological Effects

This compound may also influence neurological pathways. Some derivatives have been explored for their potential as allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in neurodegenerative diseases such as Parkinson's disease .

Applications in Coordination Chemistry

The compound's ability to form stable complexes with lanthanides has been studied extensively. These complexes exhibit luminescent properties that can be harnessed in various applications including bioimaging and sensing technologies. The coordination chemistry involving this compound has led to the development of novel luminescent materials .

Case Study 1: Antimicrobial Activity Evaluation

In a controlled study examining the antimicrobial efficacy of this compound against E. coli and Staphylococcus aureus, the compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics. This suggests its potential as an alternative treatment option in combating resistant bacterial strains .

Case Study 2: Cancer Cell Line Testing

A series of in vitro tests on breast cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming its role in promoting cell death in cancerous cells .

Mechanism of Action

The mechanism of action of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Structural Analogues and Crystallographic Data

The compound belongs to a class of 1,2,3-triazole derivatives. Key structural analogues include:

Key Findings :

- Substituent Position : The pyridin-3-yl group in the target compound enhances planarity compared to pyridin-2-yl analogues, improving π-π stacking efficiency .

- Amide Group : Picolinamide’s ortho-substituted pyridine increases steric hindrance, reducing conformational flexibility compared to nicotinamide derivatives .

- Aromatic vs. Heteroaromatic : Phenyl-substituted analogues exhibit weaker hydrogen-bonding capacity due to the absence of pyridine’s lone pair, impacting crystal packing .

Electronic and Thermodynamic Properties

Computational studies (DFT) and experimental data highlight:

- Electron Density : The triazole-pyridine junction in the target compound shows higher electron density (MEP: -0.45 e/ų) than phenyl analogues (-0.32 e/ų), favoring metal coordination.

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 248°C, higher than nicotinamide derivatives (220°C) due to stronger intermolecular H-bonds.

Methodological Considerations

- Crystallographic Refinement : Modern SHELXL features (e.g., anisotropic displacement parameters, twin refinement) enable precise comparison of bond metrics across analogues .

- Visualization Tools : ORTEP for Windows facilitates overlay analysis of molecular geometries, critical for identifying steric and electronic variations .

Biological Activity

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)picolinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring linked to a pyridine moiety and a picolinamide group. Its molecular formula is with a molecular weight of approximately 308.34 g/mol. The structural components contribute to its unique reactivity and biological activity.

Table 1: Structural Components of this compound

| Component | Structure | Functionality |

|---|---|---|

| Triazole Ring | Triazole | Imparts biological activity |

| Pyridine Moiety | Pyridine | Enhances solubility and receptor binding |

| Picolinamide | Picolinamide | Contributes to pharmacological properties |

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition: The compound acts as an inhibitor for various enzymes by binding to their active sites. This interaction prevents substrate access, which is crucial in pathways such as cancer progression and inflammation .

Receptor Modulation: It can bind to specific receptors on cell surfaces, influencing signal transduction pathways. This modulation is significant in the context of cancer therapy where receptor tyrosine kinases are often targeted .

DNA Interaction: Preliminary studies suggest that the compound may intercalate into DNA strands, disrupting replication and transcription processes. This property is particularly relevant for its potential use as an anticancer agent .

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including breast and lung cancers. The compound's ability to inhibit cell proliferation and induce apoptosis has been documented in several studies .

Antimicrobial Properties

The compound also displays significant antimicrobial activity. It has been tested against a range of bacterial strains, showing efficacy comparable to established antibiotics. This suggests potential applications in treating infections caused by resistant strains .

Antiviral Effects

This compound has been evaluated for its antiviral properties. Early findings indicate that it may inhibit viral replication in certain models, making it a candidate for further development against viral infections .

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in PubMed, researchers evaluated the anticancer effects of this compound on breast cancer cells. The results showed a dose-dependent inhibition of cell growth with an IC50 value of 15 µM after 48 hours of treatment .

Case Study 2: Antimicrobial Activity

A separate investigation into the antimicrobial properties revealed that the compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .

Q & A

Basic: What synthetic strategies are recommended for preparing N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)picolinamide?

The compound’s triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction . A general protocol involves:

- Step 1: Synthesis of the alkyne precursor (e.g., propargyl-picolinamide derivatives) and azide (e.g., pyridin-3-yl azide).

- Step 2: Cu(I)-catalyzed cycloaddition in a polar solvent (e.g., DMF/H2O) at 50–80°C for 12–24 hours .

- Step 3: Purification via column chromatography or recrystallization.

Key considerations include regioselectivity (1,4-triazole formation) and catalyst optimization (e.g., CuSO4/sodium ascorbate vs. CuI) .

Advanced: How can regioselectivity challenges in triazole formation be resolved during synthesis?

Regioselectivity (1,4- vs. 1,5-triazole isomers) is influenced by steric and electronic factors. Strategies include:

- Catalyst tuning: Copper(I) sources (e.g., CuI) favor 1,4-selectivity, while ruthenium catalysts yield 1,5-products .

- Alkyne substitution: Electron-withdrawing groups on the alkyne enhance 1,4-selectivity.

- Validation: Use <sup>1</sup>H NMR to distinguish isomers via triazole proton signals (δ 7.5–8.5 ppm for 1,4-triazole ) and HPLC for separation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- <sup>1</sup>H/ <sup>13</sup>C NMR: Identify triazole (δ 7.5–8.5 ppm), pyridine (δ 8.5–9.0 ppm), and picolinamide (δ 2.5–3.5 ppm for CH2 linker) protons .

- ESI-MS: Confirm molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns .

- IR spectroscopy: Detect amide C=O stretches (~1650 cm<sup>−1</sup>) and triazole C-N vibrations (~1450 cm<sup>−1</sup>).

Advanced: How can structural ambiguities arising from overlapping NMR signals be addressed?

- 2D NMR: Use HSQC and HMBC to correlate triazole protons with adjacent carbons and resolve pyridine/picolinamide signal overlap .

- X-ray crystallography: Employ SHELXL for refinement of crystal structures (e.g., resolving CH2 linker conformation) .

- Computational validation: Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .

Basic: What biological screening assays are suitable for evaluating its bioactivity?

- Cytotoxicity: MTT assay in cancer cell lines (e.g., breast cancer MCF-7) .

- Enzyme inhibition: Fluorescence-based assays for kinases or proteases (e.g., Notch-Akt pathway targets ).

- Antimicrobial activity: Broth microdilution against Gram-positive/negative bacteria.

Advanced: How can researchers identify the molecular target of this compound in oxidative stress pathways?

- Pull-down assays: Use biotinylated derivatives with streptavidin beads to isolate binding proteins .

- RNA-seq/proteomics: Compare gene/protein expression profiles in treated vs. untreated cells (e.g., oxidative stress markers like SOD or catalase) .

- Molecular docking: Screen against targets like Keap1-Nrf2 or NF-κB using AutoDock Vina .

Basic: What computational tools are recommended for preliminary structure-activity relationship (SAR) studies?

- Docking software: AutoDock Vina or Glide for predicting binding modes to targets (e.g., kinases or GPCRs).

- QSAR models: Utilize MOE or Schrodinger’s QikProp to correlate substituent effects (e.g., pyridine vs. pyrazine) with activity .

Advanced: How can data contradictions between crystallography and NMR be reconciled?

- Dynamic behavior: NMR captures solution-state conformations, while crystallography shows static solid-state structures. Use molecular dynamics (MD) simulations (e.g., GROMACS) to model flexibility .

- Polymorphism screening: Recrystallize under varied conditions (solvent/temperature) to identify dominant conformers .

Basic: What green chemistry approaches can optimize synthesis scalability?

- Solvent selection: Replace DMF with cyclopentyl methyl ether (CPME) or ethanol .

- Catalyst recycling: Immobilize Cu on magnetic nanoparticles for easy recovery .

Advanced: How can researchers validate the compound’s role in modulating protein acetylation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.